2,3,5,6-Tetrabromobenzene-1,4-diamine

Description

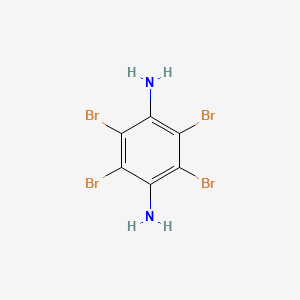

2,3,5,6-Tetrabromobenzene-1,4-diamine is a halogenated aromatic diamine featuring four bromine atoms symmetrically substituted on the benzene ring. Bromine’s electron-withdrawing nature and steric bulk are expected to influence reactivity, solubility, and biological activity compared to other substituents .

Propriétés

IUPAC Name |

2,3,5,6-tetrabromobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMNQRGERYAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536574 | |

| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-46-5 | |

| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-diamine typically involves the bromination of benzene derivatives followed by amination. One common method involves the reaction of 3,5-dinitrobromobenzene with tin metal powder in the presence of hydrochloric acid and ethanol. The reaction is carried out at elevated temperatures, around 100°C, for several hours . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2,3,5,6-Tetrabromobenzene-1,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like n-butyllithium.

Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include n-butyllithium, potassium carbonate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,3,5,6-Tetrabromobenzene-1,4-diamine has several scientific research applications:

Materials Science: It is used in the development of flexible optical waveguides due to its unique optical properties and mechanical flexibility.

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial properties.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2,3,5,6-Tetrabromobenzene-1,4-diamine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms and amino groups provide reactive sites for substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparaison Avec Des Composés Similaires

Key Features:

- Substituents : Four methyl groups.

- Synthesis : Used in cyclophane synthesis via condensation with vinamidinium salts (yields: 70–95%) , and in imine ligand preparation with thiophene-2-carbaldehyde .

- Applications : Building block for polyimides (e.g., with 6FDA dianhydride) , and stable intermediates in materials science .

- Physical Properties : Melting point 152°C; crystalline powder; ≥98% purity .

- Reactivity : Methyl groups enhance steric hindrance, reducing electrophilic substitution but enabling nucleophilic reactions under catalysis .

2,3,5,6-Tetrafluorobenzene-1,4-diamine

Key Features:

- Substituents : Four fluorine atoms.

- Applications : Used in probes for cysteine cathepsins; fluorination improves cellular labeling efficiency due to enhanced solubility and electronic effects .

- Reactivity : Fluorine’s strong electron-withdrawing effect directs reactions to electron-deficient positions, useful in cross-coupling or polymerization .

2,3,5,6-Tetrabromobenzene-1,4-diol

Key Features:

- Substituents : Four bromine atoms and two hydroxyl groups.

- Properties : Molecular weight 425.7 g/mol; used as a flame-retardant intermediate .

Comparative Analysis Table

Activité Biologique

2,3,5,6-Tetrabromobenzene-1,4-diamine is an organic compound with the molecular formula CHBrN. This compound features four bromine atoms substituted at the 2, 3, 5, and 6 positions on a benzene ring, along with two amino groups at the 1 and 4 positions. Its unique structure allows for various chemical reactions and potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell membranes and metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). The results demonstrated that certain derivatives of this compound possess significant cytotoxic effects. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 15.2 |

| Derivative B | MCF-7 | 18.7 |

| Derivative C | K562 | 12.5 |

| Derivative D | HeLa | 14.3 |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Inflammatory Response Modulation

The compound has also been studied for its effects on inflammatory responses. In vitro experiments demonstrated that certain derivatives can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. The following table summarizes the results:

| Compound | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

|---|---|---|

| Control | 403 ± 2.6 | 302 ± 1.3 |

| Derivative A | 79 ± 1.2 | 59.5 ± 2.1 |

| Derivative B | 98.5 ± 1.6 | 77 ± 2.1 |

| Derivative C | 95.5 ± 2.1 | 89 ± 2.4 |

These results indicate that derivatives of this compound may have anti-inflammatory properties.

The biological activity of this compound is attributed to its ability to engage in various chemical reactions due to its functional groups:

- Substitution Reactions : The bromine atoms can be replaced by other functional groups.

- Oxidation and Reduction : The amino groups are reactive and can undergo transformations.

- Coupling Reactions : It can participate in coupling reactions to form complex organic molecules.

These mechanisms contribute to its antimicrobial and cytotoxic activities by altering cellular processes in target organisms or cells.

Study on Antimicrobial Activity

A study published in Bulgarian Chemical Communications explored the antimicrobial efficacy of several derivatives of this compound against standard bacterial strains such as E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different derivatives.

Study on Cytotoxicity

In a separate study featured in MDPI, researchers evaluated the cytotoxic effects of various derivatives on cancer cell lines using the MTT assay method. The findings indicated that several derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for 2,3,5,6-Tetrabromobenzene-1,4-diamine?

The synthesis typically involves bromination of a benzene-1,4-diamine precursor. For example, alkylation or bromination reactions under controlled conditions can introduce bromine atoms at the 2,3,5,6 positions. A related method involves reacting 1,4-diaminobenzene derivatives with brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as FeBr₃ . Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting stoichiometry and reaction temperature.

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, general precautions for brominated aromatic amines apply:

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm substitution pattern and amine proton signals.

- Mass spectrometry (MS) : Validate molecular weight (expected m/z for C₆H₄Br₄N₂: ~427.6).

- X-ray crystallography : Resolve crystal structure, as demonstrated for structurally similar tetrafluorinated diamines .

- Elemental analysis : Quantify bromine content to assess purity .

Advanced Research Questions

Q. How can this compound be utilized in the design of flame-retardant polymers?

this compound serves as a monomer for polyimides or polyamides, leveraging its bromine content for flame retardancy. For example:

- Copolymerize with dianhydrides (e.g., 6FDA) to form brominated polyimides. Adjust monomer ratios to balance thermal stability and flame resistance .

- Compare with tetramethylbenzene-diamine-based polymers to evaluate bromine’s impact on limiting oxygen index (LOI) .

Q. What challenges arise in synthesizing derivatives of this compound for energetic materials?

Nitration or sulfonation of this compound can yield high-energy materials but often results in byproducts. For example:

- Nitration under strong acidic conditions may lead to incomplete substitution or decomposition.

- Mechanistic studies (e.g., via DFT calculations) can optimize reaction pathways and minimize impurities .

- Monitor reaction progress using HPLC to isolate intermediates .

Q. How do electronic effects of bromine substituents influence cyclization reactions?

The electron-withdrawing nature of bromine affects nucleophilic attack and cyclization kinetics. For instance:

- In cyclophane synthesis, bromine reduces electron density at the aromatic ring, slowing nucleophilic substitution compared to methyl-substituted analogs.

- Use acetic acid as a catalyst to protonate intermediates and enhance reaction rates, as shown in cyclophane formation with tetramethylbenzene-diamine .

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives?

Discrepancies may arise from polymorphic forms or solvent effects. Methodologies include:

- Repeating synthesis under standardized conditions (e.g., solvent, temperature).

- Performing single-crystal X-ray diffraction with high-resolution data (e.g., R factor < 0.05) to confirm bond lengths and angles .

- Cross-validate with computational models (e.g., density functional theory) .

Methodological Tables

Table 1: Comparison of Brominated and Fluorinated Diamine Synthesis

| Parameter | This compound | 2,3,5,6-Tetrafluorobenzene-1,4-diamine |

|---|---|---|

| Typical Yield | 60–75% | 85–90% |

| Key Catalyst | FeBr₃ | BF₃·Et₂O |

| Purification Method | Column chromatography | Recrystallization (hexane/EtOAc) |

Table 2: Applications in Polymer Science

| Polymer Type | Property Enhanced | Reference Methodology |

|---|---|---|

| Brominated Polyimide | Flame retardancy (LOI > 30) | Copolymerization with 6FDA |

| Energetic Materials | Detonation velocity | Nitration under HNO₃/H₂SO₄ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.